1,8-Dichloroisoquinoline: A Technical Guide for Advanced Chemical Synthesis
1,8-Dichloroisoquinoline: A Technical Guide for Advanced Chemical Synthesis
Abstract
This technical guide provides a comprehensive overview of 1,8-Dichloroisoquinoline (CAS No. 848841-64-5), a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this particular isomer, this document synthesizes known information with expert analysis of analogous structures to offer a detailed perspective on its properties, synthesis, reactivity, and potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of this compound in novel synthetic endeavors.
Introduction: The Strategic Value of the Dichloroisoquinoline Scaffold
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic pharmaceuticals with diverse biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1] The introduction of halogen atoms, particularly chlorine, onto this scaffold can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.
1,8-Dichloroisoquinoline presents a unique substitution pattern, offering two distinct reactive sites for further functionalization. The chlorine atom at the C1 position, adjacent to the ring nitrogen, is anticipated to be highly susceptible to nucleophilic aromatic substitution (SNAr), while the C8 chlorine atom on the benzene ring offers a different reactivity profile, enabling regioselective modifications. This differential reactivity makes 1,8-Dichloroisoquinoline a valuable and versatile intermediate for the construction of complex molecular architectures.[2]
Physicochemical and Structural Properties
While specific experimental data for 1,8-Dichloroisoquinoline is not widely published, its core properties can be reliably identified and its physical characteristics can be estimated based on its structure and data from analogous compounds.
Core Identification
| Property | Value | Source |
| CAS Number | 848841-64-5 | [3][4] |
| Molecular Formula | C₉H₅Cl₂N | [3][4] |
| Molecular Weight | 198.05 g/mol | [3][4] |
| IUPAC Name | 1,8-Dichloroisoquinoline | - |
Estimated Physical Properties
The physical properties of 1,8-Dichloroisoquinoline are not yet documented in readily available literature. However, by comparing it to related dichlorinated isoquinoline and quinoline isomers, we can infer the following:
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Appearance: Likely a solid at room temperature, possibly crystalline, with a color ranging from off-white to yellow or brown, which is common for nitrogen heterocycles.
-
Solubility: Expected to have low solubility in water but good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and THF.
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Melting Point: The melting point is expected to be significantly above room temperature. For comparison, 1,3-Dichloroisoquinoline has a melting point of 121-122 °C.
-
Boiling Point: The boiling point is anticipated to be high, likely over 300 °C, given the boiling point of 1,6-Dichloroisoquinoline is 327.7 °C at 760 mmHg.[]
Synthesis of 1,8-Dichloroisoquinoline: A Proposed Pathway
A logical approach would involve the construction of an 8-substituted isoquinoline precursor, followed by conversion to the final product. A potential workflow is outlined below.
Hypothetical Experimental Protocol: A Multi-Step Approach
Step 1: Synthesis of 8-Aminoisoquinoline This precursor can be synthesized via several established routes, often starting from a suitably substituted benzene derivative that undergoes cyclization to form the isoquinoline core.
Step 2: Sandmeyer Reaction for 8-Chloroisoquinoline The 8-amino group can be converted to a chloro substituent via a Sandmeyer reaction.
-
Dissolve 8-Aminoisoquinoline in an aqueous solution of hydrochloric acid at 0-5 °C.
-
Add a solution of sodium nitrite dropwise to form the diazonium salt.
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In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Nitrogen gas will evolve.
-
After the addition is complete, warm the mixture to room temperature and then heat gently to ensure complete reaction.
-
Extract the product with an organic solvent, wash, dry, and purify by chromatography to yield 8-Chloroisoquinoline.
Step 3: N-Oxidation of 8-Chloroisoquinoline
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Dissolve 8-Chloroisoquinoline in a suitable solvent like dichloromethane or acetic acid.
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate 8-Chloroisoquinoline N-oxide.
Step 4: Chlorination at the C1 Position The N-oxide can be chlorinated at the C1 position using a standard chlorinating agent.
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Treat the 8-Chloroisoquinoline N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).
-
Heat the reaction mixture, often without a solvent or in a high-boiling solvent.
-
Carefully quench the reaction with ice water and neutralize the excess acid.
-
Extract the product, 1,8-Dichloroisoquinoline, with an organic solvent.
-
Purify the final product via recrystallization or column chromatography.
Chemical Reactivity and Synthetic Utility
The synthetic value of 1,8-Dichloroisoquinoline stems from the differential reactivity of its two chlorine atoms. This allows for sequential, regioselective functionalization.
Nucleophilic Aromatic Substitution (SNAr) at C1
The chlorine atom at the C1 position is analogous to a 2- or 4-halopyridine, making it highly activated towards nucleophilic attack.[6] The electron-withdrawing effect of the adjacent nitrogen atom stabilizes the Meisenheimer intermediate, facilitating the substitution reaction.
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Causality: The proximity of the electronegative nitrogen atom polarizes the C1-Cl bond and provides a low-energy pathway for the stabilization of the negative charge in the transition state. This makes the C1 position significantly more electrophilic than the C8 position.
This high reactivity allows for the introduction of a wide range of nucleophiles, including:
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Amines (primary and secondary)
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Alcohols and phenols (alkoxides/phenoxides)
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Thiols (thiolates)
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Organometallic reagents (in cross-coupling reactions)
reactant [label=<
1,8-Dichloroisoquinoline
];
product [label=<
1-Substituted-8-chloroisoquinoline
];
reactant -> product [label="+ Nu:⁻\n(e.g., RNH₂, RO⁻, RS⁻)"]; } enddot Caption: Nucleophilic substitution at the C1 position.
Reactions at C8: Cross-Coupling
The chlorine atom at the C8 position is on the carbocyclic ring and behaves more like a typical aryl chloride. While less reactive to SNAr than the C1 position, it is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: with boronic acids (C-C bond formation)
-
Buchwald-Hartwig Amination: with amines (C-N bond formation)
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Sonogashira Coupling: with terminal alkynes (C-C bond formation)
-
Heck Coupling: with alkenes (C-C bond formation)
By carefully selecting the catalyst and reaction conditions, it is possible to selectively functionalize the C8 position while leaving the C1 position intact, or after the C1 position has already been modified. Studies on 1,3-dichloroisoquinoline have demonstrated that Pd(PPh₃)₄-catalyzed Suzuki coupling occurs exclusively at the 1-position, leaving the 3-chloro group available for subsequent reactions. A similar regioselectivity is expected for the 1,8-isomer.
Potential Applications in Drug Discovery and Materials Science
As a versatile building block, 1,8-Dichloroisoquinoline is a valuable starting material for creating libraries of novel compounds for screening and development.[2]
-
Oncology: Many isoquinoline-based compounds exhibit potent anticancer activity. The ability to introduce diverse functionalities at the C1 and C8 positions allows for the systematic exploration of the structure-activity relationship (SAR) to develop novel kinase inhibitors or DNA-intercalating agents.[7]
-
Infectious Diseases: The isoquinoline scaffold is present in several antimicrobial and antimalarial agents. 1,8-Dichloroisoquinoline can serve as a precursor for new derivatives to combat drug-resistant pathogens.
-
Neuroscience: Tetrahydroisoquinoline derivatives, accessible from isoquinolines via reduction, are known to interact with various receptors in the central nervous system.
-
Materials Science: Polycyclic aromatic nitrogen heterocycles are of interest in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic materials. The dichloro-substitution pattern provides handles for creating extended π-conjugated systems with tailored photophysical properties.
Safety and Handling
No specific safety data sheet (SDS) for 1,8-Dichloroisoquinoline (CAS 848841-64-5) is publicly available. Therefore, it must be handled with extreme caution, assuming it is hazardous. The safety profile can be inferred from related chloro-substituted aromatic heterocycles.
-
GHS Hazard Classification (Inferred): Based on data for compounds like 1,3-Dichloroisoquinoline and other dichloro-aromatics, the following hazards should be assumed[8][9]:
-
Acute Toxicity (Oral, Dermal): Harmful if swallowed or in contact with skin.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
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Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Keep away from strong oxidizing agents.
Conclusion and Future Outlook
1,8-Dichloroisoquinoline is a promising but under-documented chemical intermediate. Its value lies in the differential reactivity of its two chlorine atoms, which allows for regioselective synthesis of complex, polysubstituted isoquinolines. While a lack of published data necessitates a cautious and inferred approach to its handling and properties, the potential for this molecule to serve as a cornerstone in the development of new pharmaceuticals and advanced materials is significant. Further research to fully characterize its physical properties, optimize its synthesis, and explore its reactivity is warranted and will undoubtedly unlock new avenues for chemical innovation.
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